![molecular formula C16H13NO3S B2971217 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 2035007-89-5](/img/structure/B2971217.png)

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur such as phosphorous pentasulfide or Lawesson’s reagent .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be influenced by various factors. For example, solvent characteristics play a major role in determining the morphology of the organic material .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by various factors. For example, the alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes was found to play an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the PTB7-Th:PC 71 BM blend .科学的研究の応用

Corrosion Inhibition

Acrylamide derivatives have been researched for their effectiveness as corrosion inhibitors. A study focusing on the corrosion inhibition of copper in nitric acid solutions found that specific acrylamide derivatives were effective, suggesting potential applications in protecting metals from corrosion in industrial settings (Ahmed Abu-Rayyan et al., 2022).

Optical Limiting Materials

Thiophene dyes, including those containing acrylamide units, have been explored for their nonlinear optical limiting behavior, making them useful in optoelectronic devices aimed at protecting human eyes and optical sensors. These materials are of interest for stabilizing light sources in optical communications, demonstrating the versatility of acrylamide derivatives in photonics (S. Anandan et al., 2018).

Environmental and Safety Concerns

Research into the environmental fate, neurotoxicity, and safety of acrylamide and polyacrylamide includes assessing their use in industrial applications, their presence in the environment, and potential health risks. Acrylamide, being highly water-soluble, poses a risk of neurotoxicity in humans and animals, emphasizing the need for safe handling and usage practices (Eldon A. Smith & F. Oehme, 1991).

Polymer Science

Acrylamide derivatives are significant in polymer science, where they are used to create various polymers with specific properties. Studies on the polymerization kinetics and applications of these materials provide insights into their potential uses in creating innovative materials with tailored properties (B. Cho et al., 1999).

作用機序

Target of Action

Compounds with similar structures have been found to interact with various targets .

Mode of Action

It’s known that the alkyl chain length of similar compounds plays an important role in regulating the molecular packing, orientation, and crystallinity within certain blends .

Result of Action

Similar compounds have been found to improve the photovoltaic performance and ordering of film microstructures .

Action Environment

The action, efficacy, and stability of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide can be influenced by various environmental factors. For instance, similar compounds have shown improved stability when processed with certain additives .

将来の方向性

特性

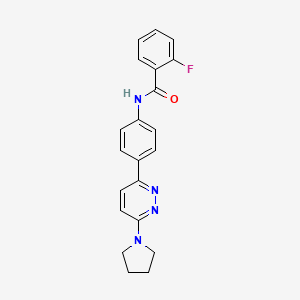

IUPAC Name |

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCONVXABSCURQM-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2971147.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)

![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2971155.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971157.png)